molecular formula C9H11N3O3S B3018547 1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide CAS No. 743442-05-9

1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide

Cat. No.: B3018547
CAS No.: 743442-05-9
M. Wt: 241.27
InChI Key: UXXJRWGVFBMACP-UHFFFAOYSA-N
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Description

1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide is a chemical compound with the molecular formula C9H11N3O3S and a molecular weight of 241.27 g/mol . It is a member of the benzodiazole family, characterized by a benzene ring fused to a diazole ring. This compound is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide typically involves the reaction of 1H-1,3-benzodiazole with dimethylamine and a sulfonating agent. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or acetonitrile.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: High-purity 1H-1,3-benzodiazole, dimethylamine, and sulfonating agents.

    Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.

    Purification: Techniques like recrystallization or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzodiazole derivatives.

Scientific Research Applications

1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved include:

    Enzyme Inhibition: Inhibition of key enzymes in metabolic pathways.

    Receptor Binding: Interaction with specific receptors to modulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-hydroxy-N,N-dimethyl-1H-benzotriazole-6-sulfonamide
  • 4-hydroxy-N,N,2-trimethyl-1-p-toluenesulfonyl-1H-benzimidazole-6-carboxamide

Uniqueness

1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide is unique due to its specific structural features, such as the presence of both a hydroxyl group and a sulfonamide group on the benzodiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.

Properties

IUPAC Name

3-hydroxy-N,N-dimethylbenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S/c1-11(2)16(14,15)7-3-4-8-9(5-7)12(13)6-10-8/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXJRWGVFBMACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=CN2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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